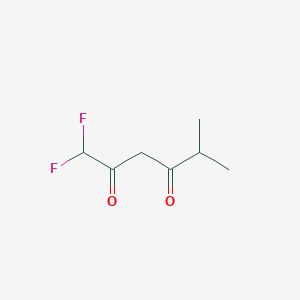
1,1-Difluoro-5-methylhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-5-methylhexane-2,4-dione: is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-5-methylhexane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of 5-methylhexane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 5-methylhexane-2,4-dione in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoro-5-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups in place of fluorine atoms.
Aplicaciones Científicas De Investigación
1,1-Difluoro-5-methylhexane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in the study of reaction mechanisms involving fluorinated intermediates.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-5-methylhexane-2,4-dione involves its interaction with molecular targets through its fluorine atoms and carbonyl groups. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The carbonyl groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-5-methylhexane-2,4-dione: Contains an additional fluorine atom at the 1-position, which can influence its reactivity and applications.
5-Methylhexane-2,4-dione: Lacks fluorine atoms, making it less reactive in certain chemical reactions compared to its fluorinated derivatives.
Uniqueness: 1,1-Difluoro-5-methylhexane-2,4-dione is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H10F2O2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
1,1-difluoro-5-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H10F2O2/c1-4(2)5(10)3-6(11)7(8)9/h4,7H,3H2,1-2H3 |
Clave InChI |
UQHZVKZQGUUKKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


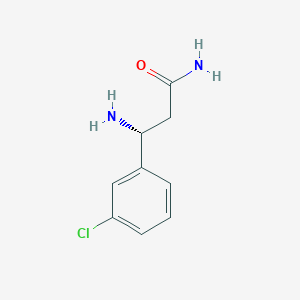
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
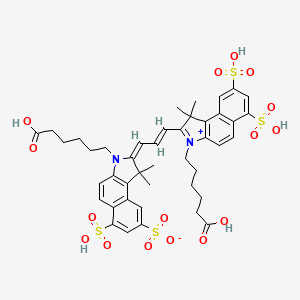
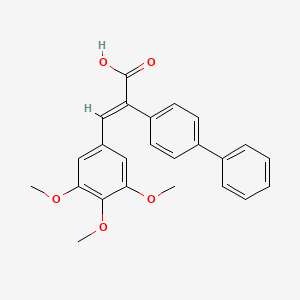
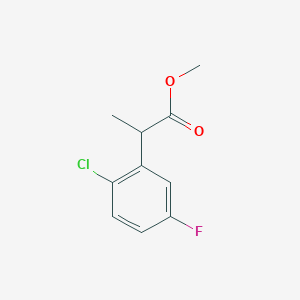
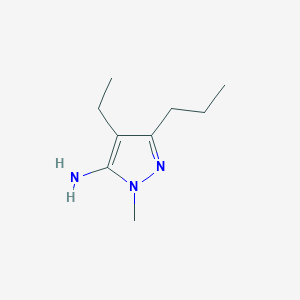
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)

![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
